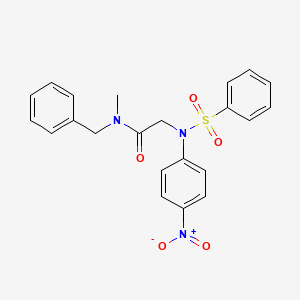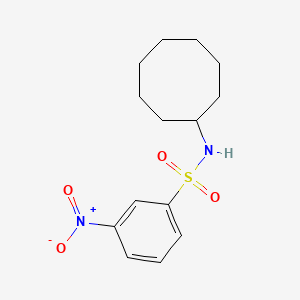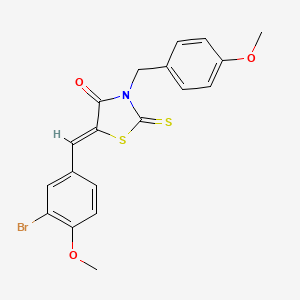![molecular formula C16H14Br2N2O2S B5001031 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5001031.png)
1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. It may also inhibit the production of certain inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide in lab experiments include its potential as a therapeutic agent for the treatment of cancer and inflammation. However, the limitations of using this compound include its toxicity and potential side effects.
Direcciones Futuras
There are many future directions for the study of 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide. Some of these include investigating its potential as a therapeutic agent for other diseases, studying its mechanism of action in more detail, and developing more efficient synthesis methods for the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide has been synthesized using various methods. One of the most common methods involves the reaction of 5-methoxy-1H-benzimidazole-2-thiol with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide has been studied extensively for its potential applications in scientific research. This compound has been found to have anti-inflammatory, antitumor, and antiproliferative properties. It has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S.BrH/c1-21-12-6-7-13-14(8-12)19-16(18-13)22-9-15(20)10-2-4-11(17)5-3-10;/h2-8H,9H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKQIUCGSNYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5000949.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)


![1-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5000976.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![(2,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5000982.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B5000984.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B5001005.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-(4-phenoxyphenyl)acetamide](/img/structure/B5001010.png)
![2-{5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5001014.png)


![3-chloro-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001026.png)